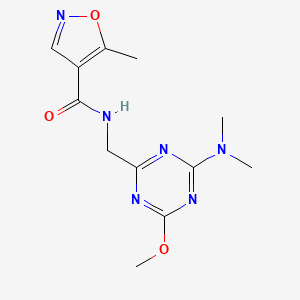

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound with notable applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesizing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide often involves a multi-step reaction sequence. One approach may include:

Formation of the Triazine Component: This typically involves reacting cyanuric chloride with dimethylamine and methanol, leading to the creation of the triazine moiety.

Assembly with the Isoxazole Component: Using a suitable catalyst, the triazine is then coupled with a pre-synthesized isoxazole derivative.

Industrial Production Methods

In industrial settings, the process is scaled up using continuous flow reactors to ensure consistent yields and purity. Precise control of temperature, pressure, and reagent concentrations is crucial to maintaining the integrity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form hydroxyl or carbonyl derivatives.

Reduction: Can be reduced under specific conditions to form amine derivatives.

Substitution: The triazine and isoxazole groups can undergo nucleophilic substitution reactions, often in the presence of catalysts.

Common Reagents and Conditions

Common reagents include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, or other transition metals used in catalytic hydrogenation or substitution reactions.

Major Products

The reactions typically result in derivatives such as hydroxyl-isoxazole, carbonyl-triazine, and amine-triazine compounds, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Serves as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Synthetic Intermediate: Used in the synthesis of more complex molecules in organic chemistry.

Biology and Medicine

Drug Development: Explored for its potential in designing new therapeutic agents, particularly in targeting specific enzymes or receptors.

Biological Probes: Utilized in studying biological pathways and interactions at the molecular level.

Industry

Materials Science: Applied in the development of advanced materials with specific properties, such as polymers and coatings.

Agriculture: Investigated for its role in the formulation of new agrochemicals.

Wirkmechanismus

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide exerts its effects through various molecular mechanisms:

Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.

Receptor Interaction: Engages with cellular receptors, modulating their signaling pathways.

DNA/RNA Interaction: Intercalates with DNA or RNA strands, affecting transcription or translation processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxylate: Slightly different in structure, may exhibit varied reactivity and applications.

4-(dimethylamino)-6-methoxy-1,3,5-triazine derivatives: Often used in similar applications but differ in the attached functional groups.

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide stands out due to its specific combination of triazine and isoxazole groups, providing unique reactivity and versatility in chemical, biological, and industrial applications. The distinct structural arrangement also offers potential for novel interactions in various fields of research.

That’s your comprehensive dive into this compound. Where do you want to go from here?

Biologische Aktivität

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structure includes a triazine ring and an isoxazole moiety, which contribute to its biological activity. This article reviews the compound's biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H16N6O3 and a molecular weight of approximately 288.3 g/mol. The presence of the dimethylamino and methoxy groups on the triazine ring enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N6O3 |

| Molecular Weight | 288.3 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 304.9 °C |

| Melting Point | 162-166 °C |

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound acts as an inhibitor of specific enzymes by binding to their active sites, which disrupts their normal function.

2. Receptor Interaction:

It engages with cellular receptors, thereby modulating various signaling pathways that are critical for cellular responses.

3. DNA/RNA Interaction:

The compound can intercalate with nucleic acids, influencing transcription and translation processes, which may lead to altered gene expression.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity:

Studies have shown that this compound has significant antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.

Antimicrobial Properties:

Preliminary investigations suggest that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development in treating infections.

Neuroprotective Effects:

There is emerging evidence supporting its neuroprotective effects in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antitumor Efficacy

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

Synthesis Optimization:

The synthesis involves multiple steps including the reaction of dimethylamine with methoxy-substituted triazines under controlled conditions to yield high-purity products suitable for biological testing.

Structure-Activity Relationship (SAR):

Studies have explored various analogs of the compound to identify structural modifications that enhance its potency and selectivity for specific biological targets.

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O3/c1-7-8(5-14-21-7)10(19)13-6-9-15-11(18(2)3)17-12(16-9)20-4/h5H,6H2,1-4H3,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNKZQKBNQDARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.